Bis(cyclopentadienyl)zirconium Chloride hydride

Catalog No.
S906258
CAS No.
37342-97-5
M.F
C10H11ClZ
M. Wt
257.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(cyclopentadienyl)zirconium Chloride hydride

CAS Number

37342-97-5

Product Name

Bis(cyclopentadienyl)zirconium Chloride hydride

IUPAC Name

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride

Molecular Formula

C10H11ClZ

Molecular Weight

257.87 g/mol

InChI

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1

InChI Key

NKIVVMOIGINFTB-UHFFFAOYSA-M

SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]

Canonical SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]

Olefin Polymerization Catalyst

Schwartz's reagent finds significant use as a catalyst in olefin polymerization reactions. These reactions involve the linking together of simpler olefin (alkene) molecules to form long-chain polymers. The specific type of polymer produced depends on the reaction conditions and the starting olefins used Sigma-Aldrich: . This process plays a crucial role in the large-scale production of various commercially important plastics like polyethylene and polypropylene.

Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz's reagent, is an organometallic compound with the molecular formula C10_{10}H11_{11}ClZr and a molecular weight of 257.87 g/mol. This compound appears as an off-white microcrystalline powder and is sensitive to moisture and light, exhibiting a color change from white to pink and eventually to dark red upon exposure to heat or light . It is primarily utilized in organic synthesis due to its catalytic properties, particularly in hydrozirconation reactions involving alkenes and alkynes.

Schwartz's reagent plays a vital role in various chemical transformations, including:

  • Hydrozirconation of Olefins and Alkynes: It acts as a reagent for the hydrozirconation process, converting olefins and alkynes into organozirconium intermediates.
  • Reduction of Tertiary Amides: The compound facilitates the conversion of tertiary amides to aldehydes without affecting other functional groups like cyano or nitro .
  • Catalysis in Organic Synthesis: It serves as a catalyst for asymmetric vinylation and dienylation of ketones, as well as hydroboration reactions .
  • Formation of β-Alkoxy Alcohols: The compound is effective in synthesizing β-alkoxy alcohols via ring-opening reactions of epoxides.

Research indicates that bis(cyclopentadienyl)zirconium chloride hydride may exhibit antimicrobial properties. Complexes formed with O,O′-dialkyl and alkylene dithiophosphoric acids have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibacterial research. Additionally, its role in radical reactions highlights its utility in biochemical pathways.

The synthesis of bis(cyclopentadienyl)zirconium chloride hydride can be achieved through several methods:

  • Reduction of Zirconocene Dichloride: The most common method involves reacting zirconocene dichloride with lithium aluminum hydride in tetrahydrofuran (THF) solution. This reaction produces the desired hydride compound while releasing lithium chloride as a byproduct .
  • Purification Techniques: Due to its sensitivity to moisture and light, freshly prepared bis(cyclopentadienyl)zirconium chloride hydride is recommended for use. Purity can be assessed through NMR spectroscopy by monitoring the reaction with acetone .

Bis(cyclopentadienyl)zirconium chloride hydride finds diverse applications in:

  • Organic Synthesis: It is widely used for functionalizing unsaturated systems and converting amides to aldehydes.
  • Polymerization Processes: The compound serves as a catalyst in olefin polymerization reactions, enhancing the efficiency of polymer formation.
  • Pharmaceutical Intermediates: Its ability to facilitate complex organic transformations makes it valuable in the synthesis of pharmaceutical compounds .

The interactions of bis(cyclopentadienyl)zirconium chloride hydride with various substrates are crucial for understanding its reactivity. The compound primarily targets olefins and alkynes through hydrozirconation, leading to the formation of stable organozirconium intermediates. Environmental factors such as moisture and light significantly influence its stability and reactivity.

Several compounds share structural or functional similarities with bis(cyclopentadienyl)zirconium chloride hydride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Zirconocene dichlorideC10_{10}H8_{8}Cl2_{2}ZrPrecursor for bis(cyclopentadienyl)zirconium chloride hydride; used in similar reactions.
Bis(cyclopentadienyl)titanium dichlorideC10_{10}H10_{10}Cl2_{2}TiSimilar catalytic properties; used in olefin polymerization.
Bis(eta5-cyclopentadienyl)hafnium chlorideC10_{10}H10_{10}Cl2_{2}HfRelated organometallic compound; exhibits similar reactivity patterns.

Uniqueness

Bis(cyclopentadienyl)zirconium chloride hydride is unique due to its specific reactivity profile, particularly its ability to mediate reductions without affecting other sensitive functional groups. Its versatility as both a stoichiometric reagent and a catalyst distinguishes it from other similar compounds.

Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz’s reagent, was first synthesized in 1969 by Wailes and Weigold through the reduction of zirconocene dichloride (Cp2ZrCl2) with lithium aluminum hydride (LiAlH4). The compound gained prominence in the 1970s when Jeffrey Schwartz, a chemistry professor at Princeton University, demonstrated its utility in organic synthesis, particularly in hydrozirconation reactions. Early methods suffered from impurities, but refinements by Carr and Schwartz in 1979 using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) improved purity and accessibility.

The reagent’s dimeric structure was later confirmed via advanced techniques such as microcrystal electron diffraction (MicroED), resolving longstanding uncertainties about its bridging hydride configuration.

Nomenclature and Structural Designation

Chemical Nomenclature

  • IUPAC Name: Chloro(hydrido)bis(η5-cyclopentadienyl)zirconium
  • Common Names: Schwartz’s reagent, zirconocene hydrochloride, Cp2ZrHCl
  • Formula: C10H11ClZr
  • Molecular Weight: 257.87 g/mol

Structural Features

The compound adopts a dimeric "clam-shell" structure in the solid state, with two zirconium centers bridged by hydride ligands. Each zirconium atom is coordinated to two cyclopentadienyl (Cp) rings, one chloride, and one hydride ligand. Key structural parameters include:

PropertyValueSource
Zr–H Bond Length1.85–1.90 Å (bridging)
Zr–Cl Bond Length2.42 Å
Cp Ring Zr–C Distance2.30–2.35 Å

The dimeric nature explains its low solubility in nonpolar solvents and reactivity in coordinating solvents like tetrahydrofuran (THF).

Significance in Organometallic Chemistry

Role in Hydrozirconation

Schwartz’s reagent is pivotal for hydrozirconation, a reaction that adds Zr–H bonds across unsaturated substrates (alkenes, alkynes) with high regioselectivity. The process follows a syn-addition mechanism, producing stable organozirconium intermediates that undergo further functionalization (Table 1).

Table 1: Applications of Hydrozirconation

SubstrateProductKey Transformation
Terminal AlkyneE-AlkenylzirconoceneStereospecific C–H activation
AmideAldehydeSelective reduction
Propargyl AlcoholBranched AlkenylzirconiumDirected functionalization

Catalytic and Synthetic Utility

  • Reduction of Amides: Schwartz’s reagent selectively reduces tertiary amides to aldehydes without affecting esters or nitriles.
  • Cross-Coupling Reactions: Alkenylzirconocenes derived from hydrozirconation participate in Negishi and Kumada couplings, enabling C–C bond formation.
  • Polymerization: As a precursor to zirconocene dichloride, it indirectly contributes to Ziegler-Natta catalysis for olefin polymerization.

Mechanistic Insights

The reagent’s Lewis acidity and empty d-orbitals facilitate substrate coordination, while its hydride ligand acts as a nucleophile. For example, in ketone vinylation, zirconium coordinates the carbonyl oxygen, enabling hydride transfer to generate enolate intermediates.

GHS Hazard Statements

H228 (10.87%): Flammable solid [Danger Flammable solids];
H261 (97.83%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Schwartz's reagent

Dates

Modify: 2023-08-16

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